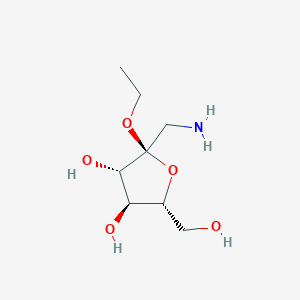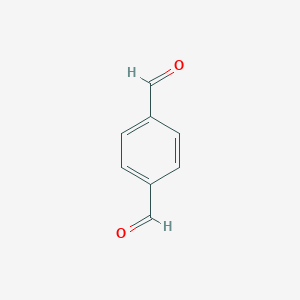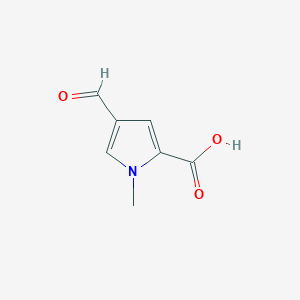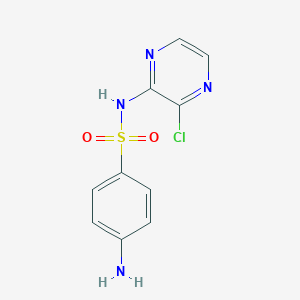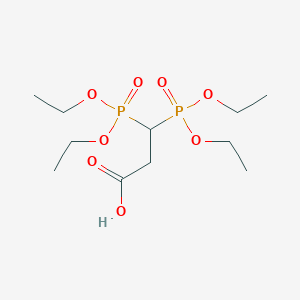
3,3-Bis(diethoxyphosphoryl)propanoic acid
概要
説明
3,3-Bis(diethoxyphosphoryl)propanoic acid is an organophosphorus compound with the molecular formula C11H24O8P2 It is characterized by the presence of two diethoxyphosphoryl groups attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(diethoxyphosphoryl)propanoic acid typically involves the reaction of diethyl phosphite with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium ethoxide to facilitate the addition of diethyl phosphite to acrylonitrile. The intermediate product is then hydrolyzed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,3-Bis(diethoxyphosphoryl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.
Substitution: The diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
科学的研究の応用
3,3-Bis(diethoxyphosphoryl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its phosphonate derivatives.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Bis(diethoxyphosphoryl)propanoic acid involves its interaction with various molecular targets. The diethoxyphosphoryl groups can form strong bonds with metal ions and enzymes, influencing biochemical pathways. The compound’s ability to donate or accept electrons makes it a versatile reagent in redox reactions.
類似化合物との比較
Similar Compounds
- 3,3-Bis(dimethylphosphoryl)propanoic acid
- 3,3-Bis(diphenylphosphoryl)propanoic acid
Comparison
Compared to its analogs, 3,3-Bis(diethoxyphosphoryl)propanoic acid is unique due to its specific diethoxyphosphoryl groups, which confer distinct chemical properties. These properties include higher solubility in organic solvents and different reactivity patterns, making it suitable for specific applications in synthesis and research.
特性
CAS番号 |
151869-73-7 |
|---|---|
分子式 |
C11H20O8P2-4 |
分子量 |
342.22 g/mol |
IUPAC名 |
ethyl 2,2-diethyl-3,3-diphosphonatopentanoate |
InChI |
InChI=1S/C11H24O8P2/c1-5-10(6-2,9(12)19-8-4)11(7-3,20(13,14)15)21(16,17)18/h5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18)/p-4 |
InChIキー |
FCDVPRCZVNSGHC-UHFFFAOYSA-J |
SMILES |
CCOP(=O)(C(CC(=O)O)P(=O)(OCC)OCC)OCC |
正規SMILES |
CCC(CC)(C(=O)OCC)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-] |
同義語 |
TETRAETHYL(CARBOXYETHYLIDENE)BISPHOSPHONATE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 3,3-Bis(diethoxyphosphoryl)propanoic acid into methacrylate monomers?
A1: The incorporation of this compound into methacrylate monomers introduces bisphosphonate groups into the resulting polymers []. This modification is significant due to the known affinity of bisphosphonates for hydroxyapatite, the primary mineral component of bone. The research demonstrates that a homopolymer containing this specific bisphosphonate group, upon hydrolysis, can interact with hydroxyapatite []. This interaction suggests potential applications of these novel polymers in areas like bone tissue engineering or drug delivery systems targeting bone tissue.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



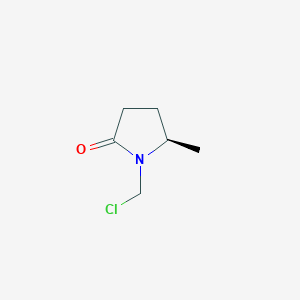

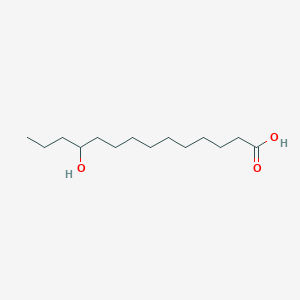
![tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate](/img/structure/B141567.png)
